N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide
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Overview
Description
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound features a thiazole ring, a pyrrolidine ring, and a cyclobutanecarboxamide moiety, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
The compound N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclobutanecarboxamide, also known as F6445-1285, is a derivative of thiazole . Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives, in general, have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide typically involves the formation of the thiazole ring followed by the construction of the pyrrolidine ring and the attachment of the cyclobutanecarboxamide group. Common synthetic routes include:
Formation of Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Construction of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and aldehydes or ketones.
Attachment of Cyclobutanecarboxamide Group: This step typically involves the reaction of the pyrrolidine-thiazole intermediate with cyclobutanecarboxylic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole or pyrrolidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to partially or fully reduced thiazole or pyrrolidine rings.
Scientific Research Applications
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in various medicinal applications.
Thiazole Derivatives: Thiazole-based compounds like sulfathiazole and ritonavir exhibit diverse biological activities, including antimicrobial and antiviral effects.
Uniqueness
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide stands out due to its unique combination of a thiazole ring, a pyrrolidine ring, and a cyclobutanecarboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c16-11(9-2-1-3-9)14-10-4-6-15(8-10)12-13-5-7-17-12/h5,7,9-10H,1-4,6,8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYXTAPOHBLHSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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